
5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as L007, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune response (Wang et al., 2011). 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, a protein that inhibits NF-κB activation (Wang et al., 2011).
Biochemical and Physiological Effects
5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects in different types of cells. In cancer cells, 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis through the activation of caspase-3 and caspase-9 (Wang et al., 2011). In neurodegenerative disease models, 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines (Gao et al., 2019). Additionally, 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the proliferation of T cells and the production of inflammatory mediators in rheumatoid arthritis models (Wang et al., 2011).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes (Wang et al., 2011). However, a limitation of using 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is its relatively low solubility in water, which can make it difficult to administer in certain types of experiments (Wang et al., 2011).
Orientations Futures
There are several future directions for the study of 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One potential direction is the development of 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one derivatives with improved solubility and bioavailability for use in therapeutic applications (Wang et al., 2011). Additionally, further studies are needed to investigate the potential use of 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in the treatment of other diseases such as autoimmune disorders and infectious diseases (Wang et al., 2011).
In conclusion, 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a compound that has shown potential therapeutic applications in various fields of research. Its specificity for the NF-κB signaling pathway and its ability to induce apoptosis and reduce inflammation make it a promising candidate for further study. However, its limitations in terms of solubility and bioavailability need to be addressed in future research.
Méthodes De Synthèse
The synthesis of 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 4-isopropoxybenzaldehyde and piperidine. The resulting compound is then purified through recrystallization to obtain 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in its pure form (Wang et al., 2011).
Applications De Recherche Scientifique
5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various fields of research. In cancer research, 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) (Wang et al., 2011). In neurodegenerative disease research, 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation (Gao et al., 2019). Additionally, 5-(4-isopropoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been studied for its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis (Wang et al., 2011).
Propriétés
IUPAC Name |
(5E)-2-piperidin-1-yl-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13(2)22-15-8-6-14(7-9-15)12-16-17(21)19-18(23-16)20-10-4-3-5-11-20/h6-9,12-13H,3-5,10-11H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNWIUGZVKUPKM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

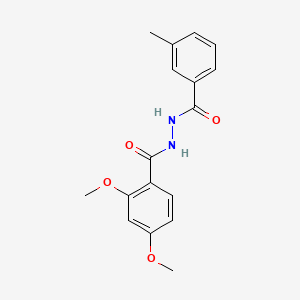
![5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5872470.png)
![7-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5872477.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5872485.png)
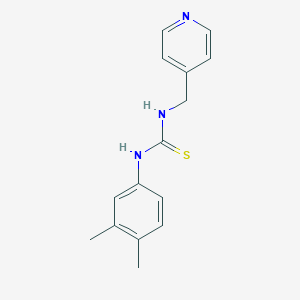
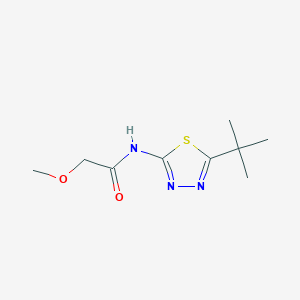
![2-[(2-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5872494.png)
![6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872529.png)
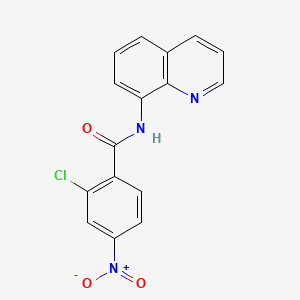

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5872552.png)
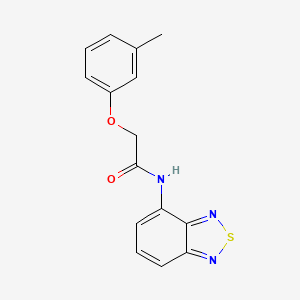
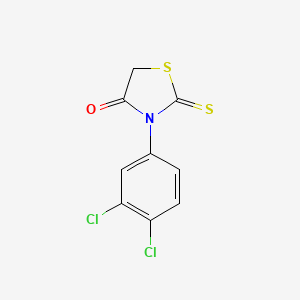
![4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5872561.png)